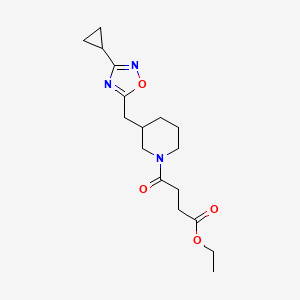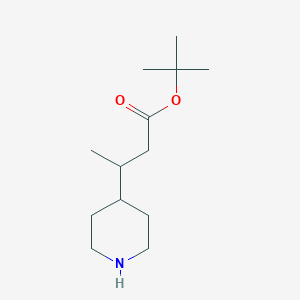
Tert-butyl 3-piperidin-4-ylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-piperidin-4-ylbutanoate, also known as TB4, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have a range of biological and physiological effects, making it a promising candidate for various applications in the field of medicine.
Mecanismo De Acción
Tert-butyl 3-piperidin-4-ylbutanoate works by modulating the activity of various cellular pathways. It has been found to activate the Akt pathway, which plays a crucial role in cell survival and growth. This compound also activates the ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to promote cell survival and growth, enhance tissue repair and regeneration, and modulate inflammation. This compound has also been found to have angiogenic effects, promoting the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 3-piperidin-4-ylbutanoate in lab experiments is its ability to modulate various cellular pathways, making it a versatile tool for studying cellular processes. Additionally, this compound has been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on Tert-butyl 3-piperidin-4-ylbutanoate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been found to have potential applications in the treatment of inflammatory diseases, such as arthritis. Additionally, this compound has been found to have angiogenic effects, making it a potential treatment for conditions such as ischemia and cardiovascular disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
The synthesis of Tert-butyl 3-piperidin-4-ylbutanoate involves the reaction between tert-butyl 4-piperidone and 3-bromobutyric acid. The resulting compound is then treated with sodium hydride, followed by reaction with tert-butyl bromoacetate. The final product is purified using column chromatography to obtain this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-piperidin-4-ylbutanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
tert-butyl 3-piperidin-4-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMLJOFGPCELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)
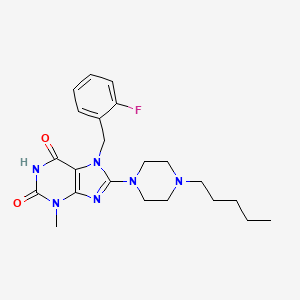
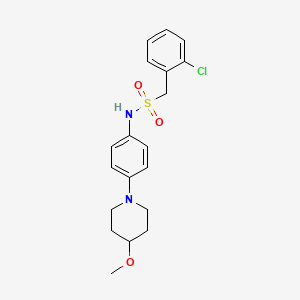
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
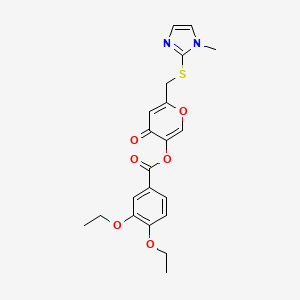
![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)

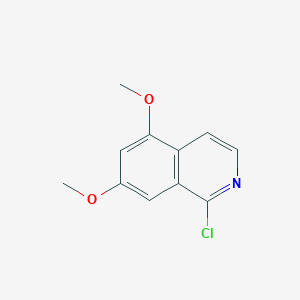
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2828495.png)
